molecular formula C23H30N6O B5131931 2-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide

2-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide

Cat. No.: B5131931
M. Wt: 406.5 g/mol
InChI Key: GAHFGFCCMUMECC-UHFFFAOYSA-N
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Description

2-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a phenyl group, a piperidine ring, and two pyrazole rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole rings. The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated solvents, bases or acids, depending on the type of substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea: Shares a similar pyrazole structure but differs in the functional groups attached.

    Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.

Uniqueness

2-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O/c1-18(2)28-17-20(15-25-28)16-27-12-9-21(10-13-27)29-22(8-11-24-29)26-23(30)14-19-6-4-3-5-7-19/h3-8,11,15,17-18,21H,9-10,12-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFGFCCMUMECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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